1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)ethan-1-one 1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1040650-03-0
VCID: VC11979159
InChI: InChI=1S/C20H19F3N6OS/c21-20(22,23)14-3-1-4-15(11-14)26-19-27-16(13-31-19)12-17(30)28-7-9-29(10-8-28)18-24-5-2-6-25-18/h1-6,11,13H,7-10,12H2,(H,26,27)
SMILES: C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CSC(=N3)NC4=CC=CC(=C4)C(F)(F)F
Molecular Formula: C20H19F3N6OS
Molecular Weight: 448.5 g/mol

1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)ethan-1-one

CAS No.: 1040650-03-0

Cat. No.: VC11979159

Molecular Formula: C20H19F3N6OS

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)ethan-1-one - 1040650-03-0

Specification

CAS No. 1040650-03-0
Molecular Formula C20H19F3N6OS
Molecular Weight 448.5 g/mol
IUPAC Name 1-(4-pyrimidin-2-ylpiperazin-1-yl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]ethanone
Standard InChI InChI=1S/C20H19F3N6OS/c21-20(22,23)14-3-1-4-15(11-14)26-19-27-16(13-31-19)12-17(30)28-7-9-29(10-8-28)18-24-5-2-6-25-18/h1-6,11,13H,7-10,12H2,(H,26,27)
Standard InChI Key PHBALWZRNHHQJI-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CSC(=N3)NC4=CC=CC(=C4)C(F)(F)F
Canonical SMILES C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CSC(=N3)NC4=CC=CC(=C4)C(F)(F)F

Introduction

The compound 1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)ethan-1-one represents a complex heterocyclic structure that integrates pyrimidine, piperazine, thiazole, and trifluoromethyl-substituted phenyl groups. Such compounds are of significant interest in medicinal chemistry due to their potential biological and pharmacological activities. This article delves into the synthesis, structural features, and potential applications of this compound.

Structural Analysis

The molecular structure of the compound can be broken down into the following key components:

FragmentDescription
Pyrimidin-2-ylA nitrogen-containing heterocyclic ring known for its role in DNA/RNA analogs.
PiperazineA six-membered ring with two nitrogen atoms, often used in drug scaffolds.
ThiazoleA sulfur and nitrogen-containing five-membered ring with bioactive properties.
Trifluoromethyl Phenyl GroupA phenyl ring substituted with a trifluoromethyl group, enhancing lipophilicity.

These structural elements contribute to the compound's chemical stability, reactivity, and potential biological interactions.

Synthesis Pathways

The synthesis of such a complex molecule typically involves multiple steps that integrate the individual functional groups. The following general strategy can be applied:

  • Formation of the Thiazole Core:

    • Reaction of thiourea or thiocarbamide with α-halo ketones or esters to form the thiazole ring.

    • Example: Interaction between thiobenzamide and brominated intermediates .

  • Piperazine Derivatization:

    • Functionalization of piperazine with pyrimidin-2-yl groups using nucleophilic substitution reactions.

    • Example: Use of pyrimidine halides under basic conditions .

  • Coupling Reactions:

    • The final step involves coupling the thiazole derivative with the piperazine-pyrimidine moiety through an amide or ketone linkage.

    • Example: Amide bond formation via acyl chlorides .

Biological Activity and Applications

Compounds containing similar structural motifs have demonstrated diverse biological activities:

ActivityStructural Contribution
AntimicrobialThiazole derivatives exhibit activity against Gram-positive bacteria .
AntiviralPiperazine-containing compounds disrupt viral polymerase interactions .
CytotoxicityThiazole-pyrimidine hybrids show activity against cancer cell lines .

The trifluoromethyl group enhances membrane permeability and metabolic stability, making it a valuable addition for drug development.

Research Findings

Studies on structurally related compounds have highlighted their therapeutic potential:

  • Antimicrobial Agents:

    • Similar thiazole derivatives have shown significant activity against bacterial strains .

  • Anticancer Potential:

    • Thiazole-pyrimidine hybrids have demonstrated cytotoxic effects on MCF-7 and HeLa cell lines .

  • Drug Design Insights:

    • The integration of trifluoromethyl groups improves drug-like properties such as metabolic stability and receptor binding affinity .

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